7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with a bromine atom at the 7-position and a phenylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Sulfonylation: The phenylsulfonyl group can be introduced using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with the bromine atom replaced by an aryl or alkyl group.
Scientific Research Applications
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-(phenylsulfonyl)-1H-indole: Similar structure but with an indole core instead of pyrrolo[3,2-c]pyridine.
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a different pyridine ring fusion.
Uniqueness
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the electronic properties conferred by the phenylsulfonyl group. This makes it distinct from other similar compounds and potentially useful in applications where these properties are advantageous.
Properties
IUPAC Name |
1-(benzenesulfonyl)-7-bromopyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-15-8-10-6-7-16(13(10)12)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDWUXHLJMSRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CC(=C32)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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